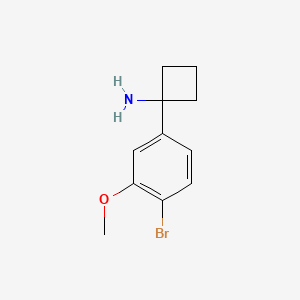
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine is a chemical compound with the molecular formula C11H14BrNO It is characterized by a cyclobutane ring attached to a phenyl group substituted with a bromine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methoxyphenylcyclobutan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Cyclobutanation: The brominated intermediate is then subjected to cyclobutanation, which involves the formation of the cyclobutane ring. This step may require the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclobutanation processes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in DMF, KCN in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The cyclobutane ring may also play a role in stabilizing the compound’s conformation, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-methylphenyl)cyclobutan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Bromo-3-hydroxyphenyl)cyclobutan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Chloro-3-methoxyphenyl)cyclobutan-1-amine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine is unique due to the presence of both bromine and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-7-8(3-4-9(10)12)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3 |
InChI Key |
XUKRNPAYWBFKMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCC2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















